molecular formula C5H9N5O4S2 B596323 2,6-Diaminopyridine-3,5-disulfonamide CAS No. 1437-48-5

2,6-Diaminopyridine-3,5-disulfonamide

Cat. No.: B596323
CAS No.: 1437-48-5
M. Wt: 267.278
InChI Key: CJYUZOOHGFNFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H8N4O4S2 It is a derivative of pyridine, characterized by the presence of two amino groups and two sulfonamide groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminopyridine-3,5-disulfonamide typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with 2,6-diaminopyridine, which undergoes nitration to form 2,6-diamino-3,5-dinitropyridine. This intermediate is then reduced to 2,6-diamino-3,5-diaminopyridine, which is subsequently sulfonated to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .

Scientific Research Applications

2,6-Diamino-3,5-Pyridinedisulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO): This compound is similar in structure but contains nitro groups instead of sulfonamide groups.

    2,4,6-Trinitropyridine (TNPy): Another related compound with nitro groups attached to the pyridine ring.

Uniqueness

2,6-Diamino-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

1437-48-5

Molecular Formula

C5H9N5O4S2

Molecular Weight

267.278

IUPAC Name

2,6-diaminopyridine-3,5-disulfonamide

InChI

InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14)

InChI Key

CJYUZOOHGFNFRM-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N

Origin of Product

United States

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